

Mal-PEG4-OH physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mal-PEG4-OH**

Cat. No.: **B608839**

[Get Quote](#)

A Comprehensive Technical Guide to **Mal-PEG4-OH**: Physical and Chemical Properties for Researchers and Drug Development Professionals

Mal-PEG4-OH is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery systems. Its unique structure, featuring a thiol-reactive maleimide group and a versatile hydroxyl group connected by a hydrophilic four-unit polyethylene glycol (PEG) spacer, makes it an invaluable tool for scientists in various fields. This guide provides an in-depth overview of the physical and chemical properties of **Mal-PEG4-OH**, detailed experimental protocols for its use, and visualizations of key processes to facilitate its application in research and development.

Core Physical and Chemical Properties

The fundamental properties of **Mal-PEG4-OH** are summarized below, providing a quick reference for experimental planning and execution.

Property	Value	Reference
Chemical Name	Maleimide-PEG4-alcohol	[1]
Synonyms	Mal-PEG4-OH	[2]
CAS Number	1421933-37-0	[1] [2]
Molecular Formula	C12H19NO6	[1]
Molecular Weight	273.28 g/mol	
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥95% - 98%	
Density	~1.246 g/cm ³	
Solubility	Soluble in DMSO, DCM, DMF, water, chloroform	
Storage Conditions	Store at -20°C for long-term stability	
Shipping Conditions	Shipped at ambient temperature	

Reactivity and Functional Groups

Mal-PEG4-OH possesses two key functional groups that dictate its reactivity and utility:

- Maleimide Group: This group selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. The reaction occurs under mild conditions, typically at a pH range of 6.5 to 7.5, to form a stable thioether bond. This specificity is highly advantageous for site-specific conjugation.
- Hydroxyl Group (-OH): The terminal hydroxyl group is available for further chemical modification. It can be derivatized or replaced with other functional groups, or it can be used to initiate polymerization of cyclic esters like lactide or caprolactone to synthesize biodegradable block copolymers such as PLA-PEG and PCL-PEG.

The PEG4 spacer, a hydrophilic chain of four ethylene glycol units, enhances the aqueous solubility of the molecule and the resulting conjugate. This property is particularly beneficial for improving the pharmacokinetic profiles of biopharmaceuticals.

Applications in Research and Drug Development

The unique characteristics of **Mal-PEG4-OH** make it a versatile tool in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** **Mal-PEG4-OH** is a critical component in the construction of ADCs. The maleimide group allows for the attachment of the linker to cysteine residues on a monoclonal antibody, while the hydroxyl end can be modified to attach a cytotoxic drug. The PEG spacer improves the solubility and stability of the ADC.
- **PROTACs (Proteolysis Targeting Chimeras):** This molecule is utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.
- **Peptide and Protein Modification (PEGylation):** The hydrophilic PEG chain can be used to modify proteins and peptides, a process known as PEGylation. This can increase the hydrodynamic size of the biomolecule, leading to reduced renal clearance and an extended circulating half-life. It can also shield the protein from proteolytic enzymes and reduce its immunogenicity.
- **Hydrogel Formation:** The maleimide group can participate in cross-linking reactions with thiol-containing polymers to form hydrogels. These hydrogels have applications in drug delivery, tissue engineering, and 3D cell culture.

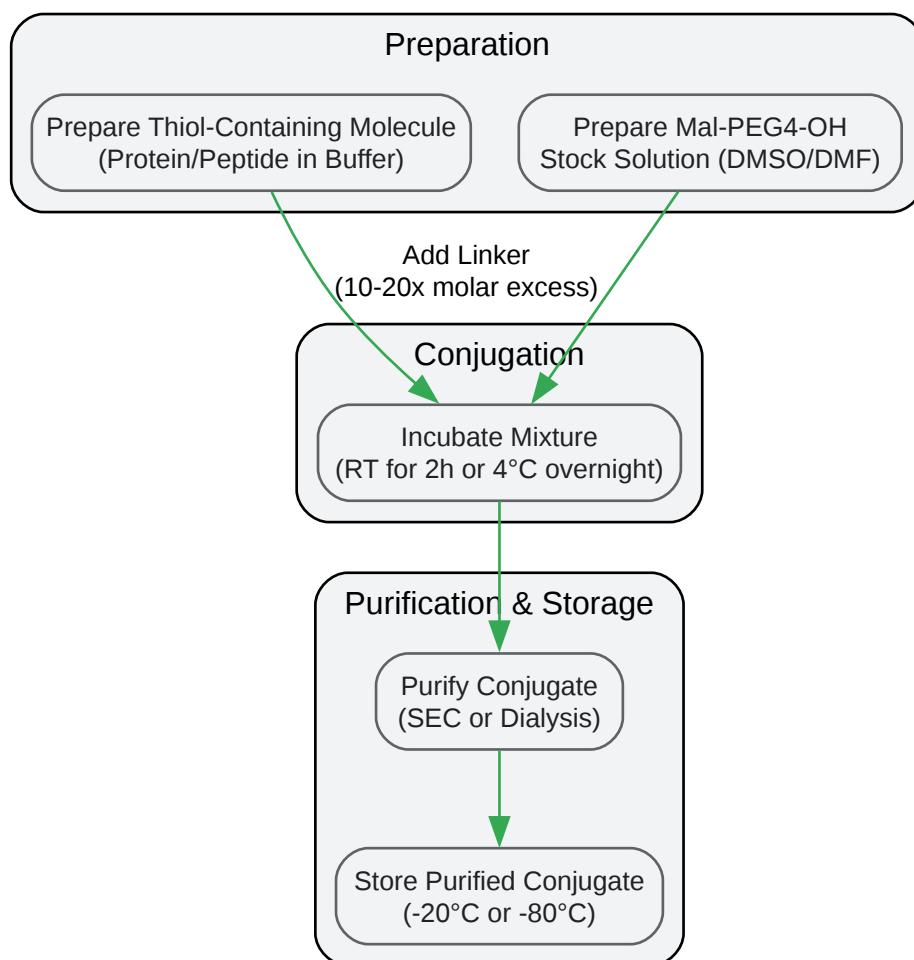
Experimental Protocol: Thiol-Maleimide Conjugation

This section provides a detailed, generalized protocol for the conjugation of **Mal-PEG4-OH** to a thiol-containing molecule, such as a protein or peptide.

Materials:

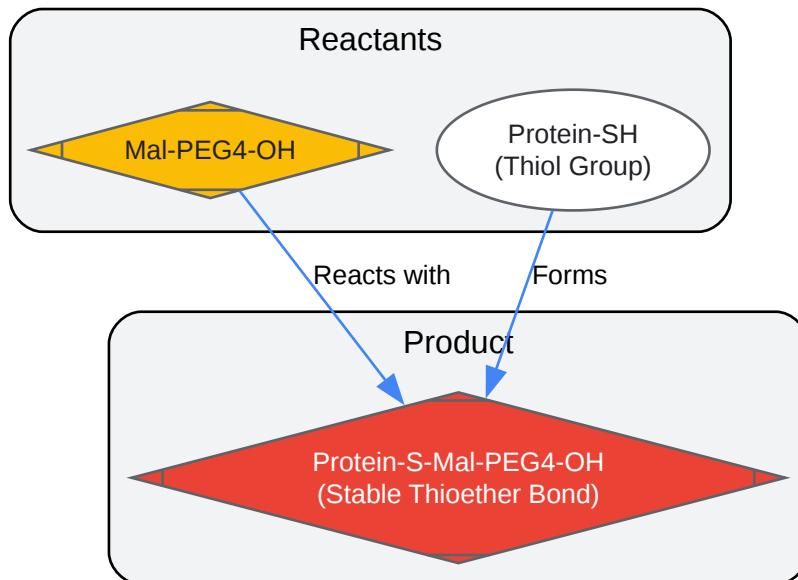
- Thiol-containing protein/peptide

- **Mal-PEG4-OH**
- Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffers like Tris or HEPES, pH 7.0-7.5. Buffers should be degassed to minimize thiol oxidation.
- Anhydrous DMSO or DMF to prepare a stock solution of **Mal-PEG4-OH**.
- (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.
- Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.


Procedure:

- Preparation of the Thiol-Containing Molecule:
 - Dissolve the protein or peptide in the conjugation buffer to a concentration of 1-10 mg/mL.
 - If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the maleimide reagent.
- Preparation of **Mal-PEG4-OH** Stock Solution:
 - Prepare a 10 mM stock solution of **Mal-PEG4-OH** in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Mal-PEG4-OH** stock solution to the protein/peptide solution. The optimal ratio should be determined empirically for each specific molecule.
 - Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. Gentle stirring or vortexing is recommended.
- Purification of the Conjugate:

- Remove the excess, unreacted **Mal-PEG4-OH** and other small molecules using size-exclusion chromatography or dialysis against an appropriate buffer.
- Storage of the Conjugate:
 - For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.
 - For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C. The addition of a bacteriostatic agent like sodium azide (0.01-0.03%) and a protein stabilizer like BSA (5-10 mg/mL) is also recommended for antibody conjugates.


Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships.

[Click to download full resolution via product page](#)

Caption: Thiol-Maleimide Conjugation Workflow.

[Click to download full resolution via product page](#)

Caption: **Mal-PEG4-OH** Reaction with a Thiol Group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mal-PEG4-alcohol, 1421933-37-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Mal-PEG4-OH physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608839#mal-peg4-oh-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com